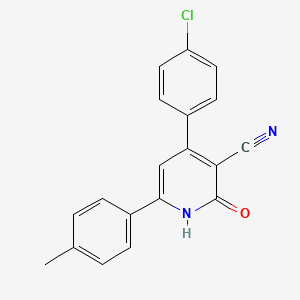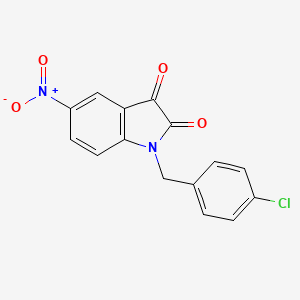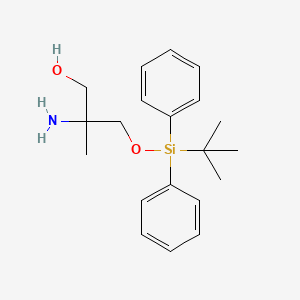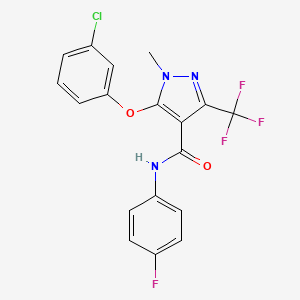
5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione
Descripción general
Descripción
The compound "5-(3,4-Dimethoxy-benzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione" is a derivative of the pyrimidine-2,4,6-trione family, which is characterized by a pyrimidine ring bonded to various substituents. These compounds are of interest due to their diverse biological activities and their potential use in various fields, including luminescent materials and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of aromatic aldehydes with active methylene groups under various conditions. For instance, the synthesis of 5-benzylidene derivatives can be achieved using L-Proline based ionic liquid as a catalyst under ultrasonic irradiation, which offers a green and efficient procedure . Similarly, the formation of 5-(arylmethylene) derivatives has been reported, where the molecules are linked by hydrogen bonds, indicating the potential for supramolecular structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with a wide C-C-C angle at the methine carbon atom linking two rings, as observed in related compounds . The intramolecular charge separation and the presence of hydrogen-bonded chains or rings can significantly influence the properties of these molecules. X-ray crystallography and DFT analysis are commonly used to characterize the solid-state molecular structure and to predict the relative stabilities of different isomers .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including catalytic hydrogenation, which can lead to C-benzyl bond cleavage as seen in the formation of 6-amino-7-benzyl-5H-pyrrolo[3,2-d]pyrimidines . The reactivity of these compounds can also be explored through reactions with singlet difluorocarbene, leading to the formation of difluoromethoxy derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by the substituents on the phenyl rings. For example, the spectral-luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones vary with different substituents, exhibiting aggregation-induced emission (AIE) phenomena, which can be utilized in the development of luminescent materials and fluorescent probes . Theoretical calculations can help understand the intermolecular interactions that result in AIE characteristics .
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-31-21-14-13-17(16-22(21)32-2)15-20-23(28)26(18-9-5-3-6-10-18)25(30)27(24(20)29)19-11-7-4-8-12-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZAIJNBPRUQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)
![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)
![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)





![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)


![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035017.png)

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3035022.png)